Vinylene carbonate

描述

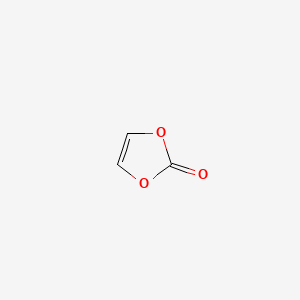

Structure

3D Structure

属性

IUPAC Name |

1,3-dioxol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2O3/c4-3-5-1-2-6-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAYTZRYEBVHVLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25747-73-3 | |

| Record name | Poly(vinylene carbonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25747-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1074888 | |

| Record name | 1,3-Dioxol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid | |

| Record name | 1,3-Dioxol-2-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

872-36-6 | |

| Record name | Vinylene carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinylene carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VINYLENE CARBONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47201 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | VINYLENE CARBONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20980 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dioxol-2-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinylene carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYLENE CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X0ZZF9WFV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

vinylene carbonate chemical properties and structure

An In-depth Technical Guide to Vinylene Carbonate: Chemical Properties and Structure

Introduction

This compound (VC), systematically named 1,3-dioxol-2-one, is the simplest unsaturated cyclic carbonic acid ester.[1] It can be conceptualized as the cyclic carbonate of the hypothetical (Z)-ethene-1,2-diol.[1] This compound is a five-membered, oxygen-containing heterocycle with an activated double bond, which makes it a highly reactive molecule.[1][2] Below room temperature, it exists as a colorless, stable solid, while industrially produced VC is often a yellow to brown liquid.[1]

Its unique chemical properties, particularly its ability to polymerize and form protective films, have made it a critical component in the field of energy storage. It is widely used as an electrolyte additive in lithium-ion batteries to form a stable solid-electrolyte interface (SEI) on the negative electrode, significantly enhancing battery longevity and performance.[1][3][4] Beyond this primary application, its reactivity makes it a versatile monomer for polymerization reactions and a dienophile in Diels-Alder reactions.[1][2]

Chemical Structure

This compound possesses a planar, five-membered ring structure. The molecule's chemical formula is C₃H₂O₃. The key structural feature is the carbon-carbon double bond within the cyclic carbonate framework, which activates the molecule for various chemical transformations.[2][3]

Molecular Identifiers:

-

IUPAC Name: 1,3-Dioxol-2-one[1]

-

CAS Number: 872-36-6[1]

-

SMILES: O=C1OC=CO1[5]

-

InChI Key: VAYTZRYEBVHVLE-UHFFFAOYSA-N[5]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is soluble in various organic solvents, including ethanol, tetrahydrofuran, and the dipolar aprotic solvents commonly used in lithium-ion battery electrolytes like ethylene carbonate, propylene carbonate, dimethyl carbonate, and diethyl carbonate.[1][2]

| Property | Value | Citations |

| Molecular Formula | C₃H₂O₃ | [1][5][6] |

| Molar Mass | 86.05 g·mol⁻¹ | [1][2] |

| Appearance | Colorless to pale yellow liquid or colorless solid | [1][5][6][7] |

| Melting Point | 19-22 °C (292-295 K) | [1][2][6][7] |

| Boiling Point | 162-178 °C (435-451 K) | [1][2][6][7] |

| Density | 1.355 g/mL at 25 °C | [1][2][6] |

| Refractive Index (n20/D) | 1.420 - 1.422 | [2][6][7] |

| Flash Point | 73 °C (163.4 °F) | [6][8] |

| Water Solubility | 11.5 g/100 mL | [6][7][9] |

Chemical Reactivity and Key Reactions

The activated double bond in this compound governs its reactivity, making it susceptible to polymerization, cycloaddition, and electrochemical reduction.

Polymerization

This compound can undergo homopolymerization and copolymerization through radical initiation.[1] The purity of the monomer is critical for obtaining high molecular weight polymers with useful properties.[1][2]

-

Initiators: Radical initiators such as azobis(isobutyronitrile) (AIBN) or benzoyl peroxide are commonly used.[1][2]

-

Methods: Polymerization can be carried out in bulk, solution, suspension, or dispersion.[1][2]

-

Poly(this compound): The resulting polymer, poly(this compound), is readily soluble in acetone and dimethylformamide.[1][2] Alkaline hydrolysis of the polymer yields polyhydroxymethylene (PHM), a crystalline material with high tensile strength, structurally distinct from polyvinyl alcohol.[1]

Cycloaddition Reactions

This compound acts as a dienophile in Diels-Alder reactions and participates in other cycloadditions.

-

Diels-Alder Reactions: It reacts with dienes like 2,3-dimethylbutadiene and cyclopentadiene to form bicyclic carbonates.[1] Subsequent hydrolysis of these adducts yields cis-diols, providing a synthetic route to these structures.[1][10]

-

[2+2] Cycloaddition: Under UV irradiation, ketones can react with this compound to form bicyclic exo-oxetanes.[1]

Electrochemical Reduction (SEI Formation)

The most significant application of this compound is as an electrolyte additive in lithium-ion batteries.[11] During the initial charging cycles, VC is preferentially reduced at the surface of the negative (graphite) electrode to form a stable polymer film known as the solid-electrolyte interface (SEI).[1][3][12] This SEI layer is ionically conductive but electronically insulating, which prevents further decomposition of the electrolyte, suppresses solvent co-intercalation, and ultimately contributes to the long-term stability and cycle life of the battery.[1][6][13]

The reduction mechanism is complex, but studies suggest it proceeds through the following key steps:

-

Formation of a Radical Anion: this compound is reduced to form a radical anion (VC•⁻).[14]

-

Ring-Opening or Dimerization: The highly reactive VC•⁻ can undergo rapid ring-opening or react with another VC molecule to form a dimer anion (VC₂•⁻).[14][15]

-

Oligomerization/Polymerization: These intermediate species initiate oligomerization and polymerization reactions, forming a complex polymeric film on the electrode surface.[14][16] The resulting SEI is composed of species like poly(this compound), lithium carbonate, and lithium alkyl carbonates.[15][17]

Experimental Protocols

Synthesis of this compound

The traditional and most common industrial synthesis of this compound is a two-step process starting from ethylene carbonate (EC).[1][7][18][19]

Step 1: Photochlorination of Ethylene Carbonate

-

Reaction: Ethylene carbonate is chlorinated to produce monochloroethylene carbonate.

-

Reagents: Ethylene carbonate, chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂).[1][19]

-

Conditions: The reaction is typically initiated by UV light and conducted in bulk at 60-70 °C.[1][2]

-

Procedure: Gaseous chlorine is bubbled through liquid ethylene carbonate under UV irradiation. The reaction progress can be monitored by density or refractive index measurements. After the reaction, excess chlorine and hydrogen chloride are removed by purging with an inert gas.

Step 2: Dehydrochlorination of Monochloroethylene Carbonate

-

Reaction: The monochloroethylene carbonate intermediate undergoes elimination of hydrogen chloride (dehydrochlorination) to yield this compound.

-

Reagents: Monochloroethylene carbonate, a base such as triethylamine (TEA).[1][19][20]

-

Conditions: The reaction is carried out in the liquid phase. Ethylene carbonate can be used as a solvent.[20]

-

Procedure: Triethylamine is slowly added to a solution of monochloroethylene carbonate. An exothermic reaction occurs, forming triethylammonium chloride as a precipitate. The mixture is stirred, often at an elevated temperature (e.g., 60 °C), to ensure the reaction goes to completion.[20] The solid byproduct is then filtered off. The crude this compound is isolated from the filtrate, typically through distillation.

Purification

Purification of this compound is challenging due to its high reactivity and thermal instability; it decomposes within minutes at temperatures above 80 °C.[1]

-

Distillation: Vacuum distillation or thin-film evaporation is used to separate VC from non-volatile impurities and the solvent.[20]

-

Chemical Treatment: Impurities can be reduced by treating the crude product with sodium borohydride or urea at elevated temperatures.[1]

-

Stabilization: Due to its tendency to polymerize, liquid this compound must be stabilized, often by adding radical scavengers like butylated hydroxytoluene (BHT).[1][2]

Safety, Handling, and Storage

This compound is a hazardous chemical that requires careful handling.

-

Hazards: It is classified as combustible, toxic if it comes into contact with skin, harmful if swallowed, and can cause serious eye damage and skin irritation or allergic reactions.[1][21][22] It may also cause damage to organs through prolonged or repeated exposure.[21][22]

-

Handling: Use in a well-ventilated area with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[8][23] Avoid contact with skin and eyes, and avoid breathing vapors.[8] Use spark-proof tools and take precautions against static discharge.[8][21]

-

Storage: Store in a cool, dry, well-ventilated area, away from heat, sparks, and open flames.[6][8][21] It should be stored in tightly sealed containers, often under an inert atmosphere (e.g., nitrogen).[6] For long-term stability, especially in its highly pure solid form, storage below 10 °C is recommended.[1] It is incompatible with strong oxidizing agents, strong reducing agents, acids, and bases.[6][8]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. jcchemi.com [jcchemi.com]

- 4. nbinno.com [nbinno.com]

- 5. CAS 872-36-6: this compound | CymitQuimica [cymitquimica.com]

- 6. meisenbaochem.com [meisenbaochem.com]

- 7. This compound | 872-36-6 [chemicalbook.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. Page loading... [guidechem.com]

- 10. ilacadofsci.com [ilacadofsci.com]

- 11. oneenergi.com [oneenergi.com]

- 12. scispace.com [scispace.com]

- 13. This compound as a highly effective electrolyte additive for Li3VO4 anodes with enhanced electrochemical performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Radiation Chemistry Reveals the Reaction Mechanisms Involved in the Reduction of this compound in the Solid Electrolyte Interphase of Lithium‐Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound reactivity at lithium metal surface: first-principles insights into the early steps of SEI formation - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 16. Theoretical studies to understand surface chemistry on carbon anodes for lithium-ion batteries: how does this compound play its role as an electrolyte additive? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Recent Advances in Synthesis of this compound-Academax [zbzx.academax.com]

- 19. researchgate.net [researchgate.net]

- 20. US6395908B1 - Process for the preparation of this compound, and the use thereof - Google Patents [patents.google.com]

- 21. assets.thermofisher.com [assets.thermofisher.com]

- 22. kishida.co.jp [kishida.co.jp]

- 23. solvionic.com [solvionic.com]

synthesis and purification of vinylene carbonate

An in-depth technical guide on the for researchers, scientists, and drug development professionals.

Abstract

Vinylene carbonate (VC) is a crucial electrolyte additive in lithium-ion batteries, enhancing battery performance and longevity by forming a stable solid electrolyte interphase (SEI) on the anode surface. It is also a versatile monomer for polymerization and a key building block in organic synthesis. This guide provides a detailed overview of the primary synthesis and purification methods for this compound, complete with experimental protocols, quantitative data, and process diagrams.

Synthesis of this compound

The most prevalent method for synthesizing this compound is the chlorination of ethylene carbonate (EC) followed by dehydrochlorination. This two-step process is widely used in industrial production due to its relatively high yield and scalability.

Step 1: Chlorination of Ethylene Carbonate

The initial step involves the free-radical chlorination of ethylene carbonate to produce monochloroethylene carbonate (Cl-EC). This reaction is typically initiated by UV light or a chemical initiator.

Experimental Protocol: Chlorination of Ethylene Carbonate[1][2]

-

Apparatus: A reaction vessel equipped with a UV lamp, a gas inlet for chlorine, a stirrer, and a temperature control system.

-

Reagents:

-

Procedure: a. Charge the reactor with ethylene carbonate. b. Heat the ethylene carbonate to 60-70°C.[1][4] c. Initiate the reaction by turning on the UV lamp and bubbling chlorine gas through the ethylene carbonate. Alternatively, use sulfuryl chloride, potentially with an initiator.[1][2] d. Maintain the reaction temperature and continue the chlorination until the desired conversion is achieved. This can be monitored by techniques like Gas Chromatography (GC). e. After the reaction, purge the system with an inert gas (e.g., nitrogen) to remove any residual chlorine and hydrogen chloride.[5]

Step 2: Dehydrochlorination of Monochloroethylene Carbonate

The second step is the elimination of hydrogen chloride from monochloroethylene carbonate to form the double bond in this compound. This is typically achieved using a base, such as a tertiary amine (e.g., triethylamine).[1][6]

Experimental Protocol: Dehydrochlorination[1][5][7]

-

Apparatus: A reaction vessel with a stirrer, dropping funnel, temperature control, and a reflux condenser.

-

Reagents:

-

Procedure: a. Dissolve the crude monochloroethylene carbonate in the chosen solvent in the reaction vessel. b. Slowly add triethylamine to the solution while maintaining the temperature between 30-60°C.[8] c. The reaction is exothermic; control the addition rate to maintain the desired temperature. d. After the addition is complete, continue stirring for several hours to ensure the reaction goes to completion.[7] e. The product of this reaction is a slurry containing this compound, the solvent, and triethylamine hydrochloride precipitate. f. Filter the mixture to remove the triethylamine hydrochloride.[5][7] g. The filtrate, containing the crude this compound, is then ready for purification.

Alternative Synthesis Method: Catalytic Dehydrogenation of Ethylene Carbonate

An alternative, one-step process involves the direct catalytic dehydrogenation of ethylene carbonate to this compound.[6][9] This method avoids the use of chlorinated intermediates, which can simplify purification.[6]

-

Process: Ethylene carbonate is passed over a metal-containing dehydrogenation catalyst at elevated temperatures (200-600°C).[6][9]

-

Advantages: This process is continuous and produces this compound free of chlorinated impurities.[6]

-

Challenges: Requires high temperatures and specialized catalytic equipment.

Purification of this compound

Crude this compound from the synthesis process contains various impurities, including unreacted starting materials, chlorinated byproducts, and polymerization inhibitors.[1] High purity is critical for its application in lithium-ion batteries and polymerization.[10] this compound is thermally sensitive and can decompose at temperatures above 80°C, making purification challenging.[1][4]

Distillation

Vacuum distillation is a common method for purifying this compound due to the significant difference in boiling points between this compound and ethylene carbonate.[6]

-

Thin-Film Evaporation: This technique is particularly useful for heat-sensitive materials like this compound as it minimizes the thermal stress on the product.[1]

Melt Crystallization

Melt crystallization is a highly effective method for achieving ultra-high purity this compound.

Experimental Protocol: Purification by Thermal Treatment and Distillation/Crystallization[7][10]

-

Apparatus: A reaction vessel for thermal treatment, a distillation setup (preferably with a column of at least 10 theoretical plates), and a melt crystallization unit.[10]

-

Reagents:

-

Crude this compound

-

Purification agent with amidic nitrogen-hydrogen bonds (e.g., urea, dimethylurea).[7]

-

-

Procedure: a. Thermal Treatment: i. Add the crude this compound to the reaction vessel. ii. Add 0.1-30% by weight of the purification agent (e.g., urea).[7] iii. Heat the mixture with stirring to a temperature between 90 and 140°C.[7] b. Distillation: i. After the thermal treatment, distill the this compound from the mixture under vacuum. c. Melt Crystallization: i. Subject the distilled this compound to one or more stages of melt crystallization to achieve the final high purity.

Other Purification Techniques

-

Stirring with Sodium Borohydride or Urea: This can reduce the content of by-products.[1][4]

-

Fractional Recrystallization or Zone Melting: These methods can be used but are often expensive.[1]

-

Silica Gel Column Chromatography: Can be used to remove trace impurities, such as residual amines.[7]

Data Presentation

Table 1: Summary of Synthesis and Purification Data

| Parameter | Chlorination/Dehydrochlorination | Catalytic Dehydrogenation |

| Starting Material | Ethylene Carbonate | Ethylene Carbonate |

| Key Reagents | Cl₂ or SO₂Cl₂, Triethylamine | Metal-containing catalyst |

| Reaction Temp. | 60-70°C (Chlorination), 30-60°C (Dehydrochlorination)[1][4][8] | 200-600°C[6][9] |

| Typical Yield | >70% (optimized)[1][4] | 43-59%[9] |

| Key Impurities | Chlorinated byproducts[1] | None (chlorinated)[6] |

| Primary Purification | Vacuum Distillation, Melt Crystallization[10] | Distillation[6] |

| Final Purity | >99.9% (with advanced purification) | High (no chlorinated impurities) |

Visualization of Processes

Synthesis Pathway of this compound

Caption: Two-step synthesis of this compound.

Purification Workflow for this compound

Caption: High-purity this compound workflow.

Safety Precautions

-

This compound: Harmful if swallowed, toxic in contact with skin, causes skin irritation and serious eye damage, and may cause an allergic skin reaction.[11][12][13] It is also a combustible liquid.[11][14]

-

Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection.[11][12][14] An eyewash station and safety shower should be readily available.[14]

-

Storage: Store in a cool, dry, well-ventilated area away from ignition sources.[14][15] Liquid this compound can polymerize and should be stabilized with an inhibitor like butylated hydroxytoluene (BHT).[1][4] Highly pure, solid this compound is more stable when stored at low temperatures (below 10°C).[1]

-

Spills: Absorb spills with an inert material and place in a chemical waste container.[11][14]

This guide provides a foundational understanding of the . For specific applications, further optimization of these protocols may be necessary. Always consult the relevant Safety Data Sheets (SDS) before handling any chemicals.[12][13][14]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. CN104327037A - this compound preparation method - Google Patents [patents.google.com]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. This compound (VC) Production Process Technology Company/ Supplier China| DODGEN [dgchemtech.com]

- 6. US3457279A - this compound production - Google Patents [patents.google.com]

- 7. "Process For The Purification Of this compound" [quickcompany.in]

- 8. researchgate.net [researchgate.net]

- 9. CN1789259A - Process for synthesizing this compound - Google Patents [patents.google.com]

- 10. US8071792B2 - High-purity this compound and a method of purifying this compound - Google Patents [patents.google.com]

- 11. kishida.co.jp [kishida.co.jp]

- 12. chemos.de [chemos.de]

- 13. manuals.plus [manuals.plus]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Physicochemical Properties of Vinylene Carbonate (CAS 872-36-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical data for vinylene carbonate (CAS 872-36-6). The information is presented in a clear and concise format, with quantitative data summarized in structured tables for ease of comparison. This document also outlines general experimental methodologies for determining these properties and includes visualizations of key chemical processes involving this compound.

Physicochemical Data

The physicochemical properties of this compound are crucial for its application in various fields, notably as an electrolyte additive in lithium-ion batteries and as a monomer in polymer chemistry.[1][2] The following tables summarize the key quantitative data available for this compound.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₂O₃ | [1] |

| Molecular Weight | 86.05 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [1][3] |

| Melting Point | 19-22 °C | [3][4] |

| Boiling Point | 162-178 °C | [1][3] |

| Density | 1.355 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.419 - 1.422 | [3][5] |

| Flash Point | 73 °C (closed cup) | [5][6] |

| Water Solubility | 11.5 g/100 mL | [5][7] |

| Vapor Pressure | 3.35 hPa at 25 °C | [8] |

Stability and Handling

| Property | Description | Reference(s) |

| Stability | The highly pure solid form is stable long-term when stored below 10 °C. The liquid form can rapidly turn yellow and polymerize, especially in the presence of light, and must be stabilized with radical scavengers like butylated hydroxytoluene (BHT).[1][3] It is also sensitive to heat, decomposing at temperatures above 80 °C.[1] | [1][3] |

| Solubility | Soluble in a variety of organic solvents including ethanol, tetrahydrofuran, ethylene carbonate, propylene carbonate, dimethyl carbonate, and diethyl carbonate.[1][3] | [1][3] |

| Reactivity | The double bond in the five-membered ring makes it a reactive monomer for polymerization and a dienophile in Diels-Alder reactions.[1] It is a key component in the formation of a stable solid-electrolyte interphase (SEI) on the anode of lithium-ion batteries.[2][9] | [1][2][9] |

Experimental Protocols

-

Melting Point: The melting point is typically determined using a capillary tube method, such as ASTM E324.[10] A small, powdered sample is placed in a capillary tube and heated at a controlled rate. The temperatures at which melting begins and is complete are recorded.[10]

-

Boiling Point: Standard methods for boiling point determination involve heating the liquid and measuring the temperature at which its vapor pressure equals the atmospheric pressure. For substances like this compound, which can decompose at elevated temperatures, distillation under reduced pressure is often employed to lower the boiling point and prevent degradation.[1]

-

Density: The density of liquid this compound is determined using a pycnometer or a digital density meter at a specified temperature.

-

Refractive Index: The refractive index is measured using a refractometer, typically at the sodium D-line (589 nm) and at a controlled temperature (e.g., 20 °C).

-

Flash Point: The closed-cup flash point is determined using a standardized apparatus, such as a Pensky-Martens or Cleveland open-cup tester. The method involves heating the sample in a closed cup and introducing an ignition source at regular intervals until a flash is observed.

-

Solubility: To determine water solubility, a saturated solution of this compound in water is prepared at a specific temperature. The concentration of this compound in the solution is then measured, often by techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Purity Analysis: The purity of this compound is critical for its applications, especially in batteries. Gas chromatography (GC) is a common method used to determine the percentage of the main component and to identify and quantify impurities.

Key Chemical Processes and Visualizations

This compound is a versatile molecule involved in several important chemical transformations. The following diagrams, created using the DOT language, illustrate some of these key processes.

Synthesis of this compound

The industrial synthesis of this compound typically starts from ethylene carbonate. The process involves a photochlorination step followed by dehydrochlorination.[1]

Caption: Synthesis of this compound from Ethylene Carbonate.

SEI Formation Mechanism in Lithium-Ion Batteries

A critical function of this compound in lithium-ion batteries is its ability to form a stable Solid Electrolyte Interphase (SEI) on the anode. This process involves the reductive ring-opening of the this compound molecule.[11]

Caption: Reductive decomposition of this compound for SEI formation.

Diels-Alder Reaction

The dienophilic nature of the double bond in this compound allows it to participate in Diels-Alder reactions, a powerful tool in organic synthesis for forming cyclic compounds.[1]

Caption: Diels-Alder reaction involving this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CN1699360A - The preparation method of this compound - Google Patents [patents.google.com]

- 3. This compound reactivity at lithium metal surface: first-principles insights into the early steps of SEI formation - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D2TA08772C [pubs.rsc.org]

- 4. Synthesis of soluble poly(this compound) by redox-initiated RAFT process in microemulsion and its aminolysis yielding snow-white polymethylol - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. This compound reactivity at lithium metal surface: first-principles insights into the early steps of SEI formation - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. US6395908B1 - Process for the preparation of this compound, and the use thereof - Google Patents [patents.google.com]

- 8. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 9. Understanding the effect of this compound on SEI formatio... [publikationen.bibliothek.kit.edu]

- 10. infinitalab.com [infinitalab.com]

- 11. uu.diva-portal.org [uu.diva-portal.org]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Vinylene Carbonate

For Researchers, Scientists, and Drug Development Professionals

Vinylene carbonate (VC) is a critical component in various chemical syntheses and is extensively used as an electrolyte additive in lithium-ion batteries to form a stable solid electrolyte interphase (SEI) on the anode. Understanding its thermal stability and decomposition pathways is paramount for ensuring the safety, performance, and longevity of these systems. This guide provides a comprehensive overview of the thermal behavior of this compound, detailing its decomposition mechanisms, products, and the experimental methodologies used for its characterization.

Thermal Decomposition Mechanisms

The thermal decomposition of this compound is a complex process that can proceed through several pathways, largely dependent on the surrounding chemical environment, particularly in the context of lithium-ion battery electrolytes. The primary decomposition routes include reductive decomposition, polymerization, and ring-opening reactions.

-

Reductive Decomposition: In the presence of a reducing agent, such as a lithiated graphite anode in a battery, VC undergoes a one-electron reduction to form a radical anion. This radical anion is a key intermediate that can subsequently undergo ring-opening. The energy barrier for the homolytic ring opening of the VC reduction intermediate is approximately 20.1 kcal/mol.[1] This process is a critical first step in the formation of a protective SEI layer.

-

Polymerization: this compound can polymerize via its carbon-carbon double bond, leading to the formation of poly(this compound) (poly(VC)).[2][3] This polymerization can be initiated electrochemically or thermally and is a significant contributor to the formation of a stable and elastic SEI layer on electrode surfaces.[2]

-

Ring-Opening Reactions: The VC molecule, particularly after reduction, can undergo ring-opening to form various reactive intermediates. Cleavage of the C–O bonds in the vinylic sites is a likely pathway, leading to intermediates that can further decompose or polymerize.[4] Theoretical studies suggest that the energy barriers for VC ring-opening reductive reactions on a lithium metal surface are in the range of 0.29–0.34 eV.[4]

Decomposition Products

The decomposition of this compound results in a variety of solid, liquid, and gaseous products. The composition of these products is highly dependent on the decomposition conditions.

Solid Products:

-

Lithium Carbonate (Li₂CO₃): A common inorganic product of VC decomposition.[2][4]

-

Poly(this compound) (poly(VC)): A major polymeric product that forms a key component of the SEI layer.[2][3]

-

Lithium Vinylene Dicarbonate (LVD) and Lithium Divinylene Dicarbonate (LDVD): Unsaturated lithium alkyl dicarbonate salts formed from the reaction of the VC radical anion with other VC molecules.[3]

-

Other Inorganic Salts: Products such as lithium formate (HCO₂Li) and lithium oxalate (Li₂C₂O₄) have also been identified.[2][5]

Gaseous Products:

-

Carbon Dioxide (CO₂): A significant gaseous product, the evolution of which can be detected at potentials above 2.0 V vs Li⁺/Li.[6][7] Its formation is suggested to originate from an initial electrochemical reduction of VC followed by a chemical propagation step.[6]

-

Ethylene (C₂H₄): The presence of VC has been shown to suppress the evolution of ethylene during thermal abuse, indicating a modification of the decomposition pathways of other electrolyte components like ethylene carbonate (EC).[8][9]

Quantitative Data on Thermal Stability

The following tables summarize key quantitative data related to the thermal stability and decomposition of this compound.

Table 1: Energy Barriers for this compound Decomposition Reactions

| Reaction | Energy Barrier (kcal/mol) | Reference |

| Homolytic ring opening of the VC reduction intermediate | 20.1 | [1] |

| Ring-opening of the EC moiety from a VC-reduction intermediate | 17.2 | [1] |

| Ring-opening reductive reaction on Li(001) surface (theoretical) | 0.29–0.34 eV (6.7-7.8 kcal/mol) | [4] |

Table 2: Onset Temperatures of Exothermic Reactions

| System | Onset Temperature (°C) | Comments | Reference |

| Lithiated graphite with electrolyte containing 10 wt% VC | ~50 | A small exotherm is observed, after which reactivity is lower than the control electrolyte below 200°C. | [10] |

| Delithiated NMC with electrolyte containing 10 wt% VC | ~180-250 | Exothermic reactions observed in this range. | [10] |

| Graphite/NMC cell with VC during thermal stress test | up to 132 | VC suppresses C₂H₄ evolution, suggesting a modified SEI composition. | [8][9] |

Experimental Protocols

The characterization of this compound decomposition involves a suite of analytical techniques to identify both volatile and non-volatile products and to elucidate the underlying reaction mechanisms.

4.1 Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To identify and quantify gaseous decomposition products.

-

Methodology:

-

A sample of the headspace gas from a heated or electrochemically cycled cell containing this compound is collected using a gas-tight syringe.

-

The gas sample is injected into a GC system equipped with a suitable column (e.g., porous layer open tubular column) to separate the different gas components. Helium is typically used as the carrier gas.

-

The temperature of the GC oven is ramped (e.g., from 50°C to 220°C at 10°C/min) to elute the gases based on their boiling points and interaction with the stationary phase.[11]

-

The separated gases then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, allowing for their identification by comparing the resulting mass spectra to a library (e.g., NIST).[11]

-

4.2 X-ray Photoelectron Spectroscopy (XPS)

-

Objective: To determine the elemental composition and chemical states of the solid decomposition products forming the SEI layer.

-

Methodology:

-

Electrodes are harvested from cells cycled with a VC-containing electrolyte in an inert atmosphere (e.g., an argon-filled glovebox) to prevent contamination.

-

The electrodes are rinsed with a volatile solvent (e.g., dimethyl carbonate) to remove residual electrolyte.

-

The sample is transferred to the XPS chamber under vacuum.[5]

-

The surface is irradiated with a monochromatic X-ray beam (e.g., Al Kα), causing the emission of core-level electrons.

-

An electron energy analyzer measures the kinetic energy of the emitted photoelectrons. The binding energy is then calculated, which is characteristic of the element and its chemical environment.

-

An argon flood gun may be used to prevent surface charging.[5] High-resolution spectra for C 1s, O 1s, Li 1s, and other relevant elements are acquired and deconvoluted to identify chemical species like Li₂CO₃, poly(VC), and lithium alkyl carbonates.

-

4.3 High-Performance Liquid Chromatography (HPLC)

-

Objective: To separate, identify, and quantify soluble decomposition products in the electrolyte.

-

Methodology:

-

The electrolyte is extracted from a cycled cell.

-

The sample is diluted with a suitable solvent and injected into the HPLC system.

-

A reverse-phase column (e.g., C18) is often used, with a mobile phase gradient (e.g., water and acetonitrile) to separate the components based on their polarity.

-

A detector, such as a mass spectrometer (HPLC-MS), is used to identify the eluting compounds.[12] This technique is particularly useful for identifying soluble oligomers and other degradation products.[12]

-

Visualizing Decomposition and Experimental Workflows

Decomposition Pathway of this compound

Caption: Simplified reaction network for the reductive decomposition of this compound.

Experimental Workflow for SEI Characterization

Caption: General experimental workflow for the analysis of VC decomposition products.

References

- 1. Theoretical studies to understand surface chemistry on carbon anodes for lithium-ion batteries: how does this compound play its role as an electrolyte additive? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound reactivity at lithium metal surface: first-principles insights into the early steps of SEI formation - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 5. osti.gov [osti.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. uu.diva-portal.org [uu.diva-portal.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 12. High‐Voltage Instability of this compound (VC): Impact of Formed Poly‐VC on Interphases and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

vinylene carbonate solubility in organic solvents

An In-depth Technical Guide on the Solubility of Vinylene Carbonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound (VC), a crucial compound in materials science and organic synthesis. Best known as a high-performance electrolyte additive for lithium-ion batteries, its solubility characteristics are fundamental to its application and formulation. This document details its solubility in various organic solvents, provides standardized experimental protocols for solubility determination and synthesis, and illustrates key chemical processes.

Solubility of this compound

This compound (1,3-dioxol-2-one) is a cyclic carbonate ester that is solid at room temperature (Melting Point: 19-22 °C)[1]. Its solubility is a critical parameter for its use as an electrolyte additive, where it must be dissolved in a mixture of organic carbonate solvents, and for its application as a reactant in organic synthesis.

Quantitative and Qualitative Solubility Data

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively published, qualitative descriptions and some specific values are available. The compound is generally described as soluble in common polar organic solvents, particularly the carbonate solvents used in battery electrolytes.[2][3] Poly(this compound), the polymer formed from VC, is readily soluble in acetone and dimethylformamide.[2]

A summary of available solubility data is presented in Table 1.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Formula | Solvent Type | Solubility | Citation |

| Water | H₂O | Polar Protic | 11.5 g/100 mL | [4][5][6][7] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | [2][3] |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Soluble | [2][3] |

| Ethylene Carbonate (EC) | C₃H₄O₃ | Polar Aprotic | Soluble | [2][3] |

| Propylene Carbonate (PC) | C₄H₆O₃ | Polar Aprotic | Soluble | [2][3] |

| Dimethyl Carbonate (DMC) | C₃H₆O₃ | Polar Aprotic | Soluble | [2][4] |

| Diethyl Carbonate (DEC) | C₅H₁₀O₃ | Polar Aprotic | Soluble | [2][3] |

| Acetone (for Poly(VC)) | C₃H₆O | Polar Aprotic | Readily Soluble | [2] |

| Dimethylformamide (DMF) (for Poly(VC)) | C₃H₇NO | Polar Aprotic | Readily Soluble | [2] |

Experimental Protocols

Detailed experimental procedures for determining solubility and for the synthesis of this compound are outlined below.

Protocol for Determining Thermodynamic Solubility

While specific protocols for this compound are not published, a generalized experimental methodology for determining the thermodynamic (equilibrium) solubility of a solid organic compound in an organic solvent using the isothermal shake-flask method coupled with gravimetric analysis is provided.[8][9][10][11]

Objective: To determine the concentration of a saturated solution of a solute in a specific solvent at a constant temperature.

Materials and Equipment:

-

This compound (solute)

-

Organic Solvent of interest

-

Analytical balance (±0.1 mg precision)

-

Thermostatic shaker or water bath capable of maintaining a constant temperature (e.g., 25 °C ± 0.1 °C)

-

Glass vials or flasks with airtight seals

-

Syringe filters (e.g., 0.22 µm PTFE) to separate the saturated solution from the excess solid

-

Pipettes and pre-weighed evaporation dishes or vials

-

Drying oven

Procedure:

-

Preparation: Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the solid phase is maintained.[11]

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in the thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the suspension for a sufficient period to ensure equilibrium is reached. This can take anywhere from 24 to 72 hours. It is recommended to test samples at different time points (e.g., 24, 48, 72 hours) to confirm that the concentration is no longer changing.[8]

-

Phase Separation: Once equilibrium is achieved, allow the vials to rest in the thermostatic bath for several hours to let the excess solid settle.

-

Sampling: Carefully draw a sample of the supernatant (the clear, saturated solution) using a syringe. Immediately attach a syringe filter and dispense the filtrate into a pre-weighed, dry evaporation dish. This step must be performed quickly to avoid temperature changes that could affect solubility.[11]

-

Gravimetric Analysis: Accurately weigh the evaporation dish containing the saturated solution.

-

Solvent Evaporation: Place the dish in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the this compound (note: VC decomposes above 80 °C).

-

Final Weighing: Once all the solvent has evaporated and the dish has cooled to room temperature in a desiccator, weigh the dish again. The difference between this final weight and the initial weight of the empty dish gives the mass of the dissolved this compound.[8][12]

-

Calculation: The solubility can be calculated using the initial weight of the solution and the final weight of the solute residue.

Protocol for Synthesis of this compound

The most common industrial synthesis of this compound is a two-step process starting from ethylene carbonate (EC).[1][4][13]

Step 1: Chlorination of Ethylene Carbonate

-

Reaction: Ethylene carbonate is chlorinated to produce monochloroethylene carbonate (CEC). This is typically a free-radical substitution reaction initiated by UV light.

-

Procedure: Liquid ethylene carbonate is placed in a suitable reactor equipped with a UV lamp and a gas inlet. Chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) is introduced into the reactor at a controlled rate.[1][13] The reaction is typically maintained at a temperature of 60-70 °C. The progress of the reaction is monitored until the desired conversion is achieved. The resulting crude CEC is often purified by vacuum distillation.

Step 2: Dehydrochlorination of Chloroethylene Carbonate

-

Reaction: The intermediate CEC is treated with a base to eliminate hydrogen chloride (HCl), forming the double bond in this compound.

-

Procedure: The purified CEC is dissolved in an organic solvent (dimethyl carbonate is often used).[4] A tertiary amine base, most commonly triethylamine (NEt₃), is slowly added to the solution.[4][13] The reaction is exothermic and is typically controlled at a temperature between 25-60 °C.[14] The triethylamine hydrochloride salt precipitates as a solid. After the reaction is complete, the salt is removed by filtration. The final this compound product is then purified from the filtrate, typically through vacuum distillation.

Key Process Visualizations

To better illustrate the chemical processes involving this compound, the following diagrams are provided.

Synthesis Workflow of this compound

The following diagram illustrates the two-step synthesis of this compound from ethylene carbonate.

Caption: Workflow for the synthesis of this compound.

Mechanism of SEI Formation

This compound is a critical electrolyte additive that enhances battery performance by forming a stable Solid Electrolyte Interphase (SEI) on the anode. This protective film prevents destructive side reactions.

Caption: Logical flow of SEI formation via this compound.

References

- 1. This compound | 872-36-6 [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. Page loading... [guidechem.com]

- 5. meisenbaochem.com [meisenbaochem.com]

- 6. Product Center- this compoundï¼VCï¼ -Synvent Materials Corporation [synventgroup.com]

- 7. This compound Cas £º 872-36-6 -Nanjing Gesuke Technology Co., Ltd . [nj-gsk.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. pharmajournal.net [pharmajournal.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Spectroscopic Analysis of Vinylene Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinylene carbonate (VC), a five-membered cyclic carbonate, is a crucial component in various chemical applications, most notably as an electrolyte additive in lithium-ion batteries where it enhances the stability of the solid electrolyte interphase (SEI). A thorough understanding of its molecular structure and vibrational modes is paramount for optimizing its performance and for quality control. This technical guide provides an in-depth overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy.

Molecular Structure and Spectroscopic Correlation

The spectroscopic data obtained from NMR, IR, and Raman techniques provide complementary information about the chemical environment of atoms and the vibrational modes of the bonds within the this compound molecule.

Caption: Correlation of spectroscopic techniques to the structural information of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by a single resonance, indicating that the two vinyl protons are chemically equivalent.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.2 | Singlet | Vinylic Protons (HC=CH) |

Note: The exact chemical shift can vary slightly depending on the solvent used.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound shows two distinct resonances corresponding to the carbonyl carbon and the two equivalent vinyl carbons.

Table 2: ¹³C NMR Spectroscopic Data for this compound [1][2]

| Chemical Shift (δ) ppm | Assignment |

| ~155 | Carbonyl Carbon (C=O) |

| ~135 | Vinylic Carbons (HC=CH) |

Note: The exact chemical shift can vary slightly depending on the solvent used.

Vibrational Spectroscopy: IR and Raman

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups.[3][4]

Table 3: Key Infrared (IR) Absorption Bands for this compound [3][5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3171 | Weak | =C-H Stretch |

| ~1800 | Strong | C=O Stretch |

| ~1630 | Weak | C=C Stretch |

| ~1147 | Strong | C-O Stretch |

| ~1078 | Strong | O-C-O Stretch |

| ~718 | Strong | Out-of-plane C-H bend |

A high carbonyl stretching frequency indicates a short C-O bond length.[6]

Raman Spectroscopy

The Raman spectrum provides information on the vibrations that involve a change in the polarizability of the molecule.

Table 4: Key Raman Scattering Peaks for this compound [6]

| Wavenumber (cm⁻¹) | Assignment |

| ~1630 | C=C Stretch |

| 258 | Ring-puckering vibration |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation : Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The concentration should be optimized for the specific instrument, typically in the range of 5-25 mg/mL.

-

Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 45° pulse angle and a relaxation delay of 1-5 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

-

A greater number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Typical parameters include a 45° pulse angle and a relaxation delay of 2 seconds.[7]

-

-

Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Liquid Film : Place a drop of liquid this compound between two KBr or NaCl plates.

-

Solution : Dissolve this compound in a suitable solvent that has minimal interference in the spectral regions of interest (e.g., CCl₄).

-

-

Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Acquire a background spectrum of the empty sample holder or the solvent.

-

Acquire the sample spectrum.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio with a spectral resolution of 4 cm⁻¹.[8]

-

-

Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding molecular vibrations.

Raman Spectroscopy

-

Sample Preparation : Place the liquid this compound sample in a glass capillary tube or a suitable sample holder.

-

Instrumentation : Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm).

-

Data Acquisition :

-

Focus the laser beam on the sample.

-

Collect the scattered light and direct it to the detector.

-

The acquisition time and laser power should be optimized to obtain a good quality spectrum without causing sample degradation.

-

-

Data Analysis : Analyze the Raman spectrum to identify the scattering peaks and assign them to the molecular vibrations.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a this compound sample.

Caption: A generalized workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic analysis of this compound using NMR, IR, and Raman techniques provides a comprehensive understanding of its molecular structure and chemical properties. This guide offers the fundamental data and methodologies for researchers, scientists, and professionals in drug development to effectively utilize these analytical techniques for the characterization of this compound. The presented data and protocols serve as a valuable resource for quality control, reaction monitoring, and further research involving this important chemical compound.

References

- 1. This compound(872-36-6) 13C NMR spectrum [chemicalbook.com]

- 2. This compound | C3H2O3 | CID 13385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Radiation Chemistry Reveals the Reaction Mechanisms Involved in the Reduction of this compound in the Solid Electrolyte Interphase of Lithium‐Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

electrochemical window of vinylene carbonate

An In-depth Technical Guide to the Electrochemical Window of Vinylene Carbonate

Introduction

This compound (VC) is a widely utilized electrolyte additive in lithium-ion batteries (LIBs), renowned for its ability to form a stable and effective solid electrolyte interphase (SEI) on anode surfaces.[1][2] This SEI layer is crucial for preventing the continuous decomposition of the electrolyte, thereby enhancing the cyclability, lifespan, and safety of the battery.[3][4] The electrochemical stability window (ESW) of an electrolyte, defined by its reduction and oxidation potential limits, is a critical parameter that governs its operational voltage range. Understanding the precise electrochemical window of VC is paramount for optimizing battery performance, particularly in high-voltage applications. This guide provides a comprehensive overview of the electrochemical behavior of VC, its decomposition pathways, and the experimental protocols used for its characterization.

Electrochemical Stability Window (ESW) of this compound

The ESW of VC is narrower than that of common carbonate solvents like ethylene carbonate (EC) and diethyl carbonate (DEC).[5][6] This property is advantageous as VC can be preferentially decomposed to form a passivating layer on the electrode surfaces before the bulk electrolyte reacts.

Reductive Stability (Anodic Limit)

VC is reduced at a higher potential (less negative) compared to EC. This allows it to form the SEI on graphite anodes before lithium intercalation and significant solvent co-insertion, which could damage the anode structure.[7][8] The reported onset potential for VC reduction varies in the literature but generally falls within the range of 1.0 V to 2.0 V vs. Li+/Li.[7] Some studies pinpoint the first observable electrochemical reaction involving VC in the range of 1.9–1.6 V.[7] Other reports indicate that VC and another common additive, fluoroethylene carbonate (FEC), are both reduced at potentials above 1 V vs. Li+/Li.[3] At lower potentials, around 0.73 V, VC is reported to be reduced to form a poly(VC)-rich outer SEI layer.[9]

Oxidative Stability (Cathodic Limit)

On the cathode side, VC is less stable than conventional carbonate solvents.[5][10] Its oxidation occurs at a lower potential, which can be beneficial for forming a protective cathode electrolyte interphase (CEI) in some battery chemistries. However, this can be detrimental in high-voltage systems, such as those using LiNi₀.₅Mn₁.₅O₄ (LNMO) cathodes, where VC oxidation can lead to increased impedance and poor cycling performance.[11] Cyclic voltammetry experiments have shown VC oxidation features around 4.25 V.[10] Other sources suggest an oxidation potential greater than 4.3 V vs. Li+/Li.[5] At very high upper cut-off voltages (e.g., 4.8 V), significant VC decomposition and polymerization are observed.[12]

Quantitative Data Summary

The following table summarizes the reported electrochemical potential limits for this compound.

| Electrochemical Process | Reported Potential (V vs. Li+/Li) | Technique / Conditions | Reference |

| Onset of Reduction | 1.9 V - 1.6 V | Cyclic Voltammetry (CV) | [7] |

| Reduction | > 1.0 V | Electrochemical Quartz Crystal Microbalance with Dissipation Monitoring (EQCM-D) | [3] |

| Reduction to poly(VC) | ~0.73 V | Not specified | [9] |

| Onset of Oxidation | ~4.25 V | Cyclic Voltammetry (CV) | [10] |

| Onset of Oxidation | > 4.3 V | Not specified | [5] |

| Significant Oxidation | > 4.7 V | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | [12] |

Decomposition Mechanisms and Pathways

The functionality of VC as an additive is intrinsically linked to its decomposition mechanisms at both the anode and cathode.

Reductive Decomposition and SEI Formation

Upon reduction at the anode surface, VC undergoes a complex series of reactions, including polymerization and decomposition, to form a stable SEI. This process is initiated by a one-electron reduction to form a radical anion, which can then polymerize or decompose further.[8] The resulting SEI is often rich in poly(this compound) (poly(VC)), lithium carbonate (Li₂CO₃), lithium oxalate (Li₂C₂O₄), and lithium formate (HCO₂Li).[2][13] The formation of a poly(VC) layer is considered key to improving the elasticity and robustness of the SEI.[1][2] This VC-derived SEI effectively suppresses the reduction of other electrolyte components at lower potentials.[7]

References

- 1. This compound reactivity at lithium metal surface: first-principles insights into the early steps of SEI formation - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D2TA08772C [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. This compound as a highly effective electrolyte additive for Li3VO4 anodes with enhanced electrochemical performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Theoretical studies to understand surface chemistry on carbon anodes for lithium-ion batteries: how does this compound play its role as an electrolyte additive? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Exploring the Role of an Electrolyte Additive in Suppressing Surface Reconstruction of a Ni-Rich NMC Cathode at Ultrahigh Voltage via Enhanced In Situ and Operando Characterization Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. High‐Voltage Instability of this compound (VC): Impact of Formed Poly‐VC on Interphases and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

vinylene carbonate polymerization mechanism and kinetics

An in-depth technical guide on the core polymerization mechanisms and kinetics of vinylene carbonate is detailed below. This guide is intended for researchers, scientists, and professionals in drug development and materials science, with a focus on providing clear, actionable information.

Introduction to this compound Polymerization

This compound (VC), or 1,3-dioxol-2-one, is a five-membered heterocyclic compound featuring an activated double bond, making it a versatile monomer for both homopolymerization and copolymerization.[1][2] Its polymers, particularly poly(this compound) (PVCa), are of significant interest due to their applications in various fields. Most notably, VC is a critical electrolyte additive in lithium-ion batteries, where its in-situ polymerization on the electrode surface forms a stable solid electrolyte interphase (SEI), enhancing battery performance and longevity.[2][3][4][5]

The polymerization of VC can proceed through several mechanisms, primarily radical and anionic (reductive) pathways. The choice of polymerization route and reaction conditions significantly influences the properties of the resulting polymer, such as molecular weight, solubility, and structure.[4][6] The purity of the VC monomer is a critical factor for successful polymerization, as impurities formed during synthesis can inhibit the reaction.[7]

Polymerization Mechanisms

The primary mechanisms for this compound polymerization are radical polymerization and reductive polymerization, which is particularly relevant in electrochemical environments. Ring-opening reactions can also occur under specific conditions.

Radical Polymerization

Radical polymerization is the most common method for synthesizing poly(this compound).[2][4] This process can be carried out in bulk, solution, suspension, or dispersion using common radical initiators.[1][8]

Initiation: The process begins with the decomposition of a radical initiator, such as azobis(isobutyronitrile) (AIBN) or benzoyl peroxide, to generate free radicals.[1] These radicals then attack the electron-rich double bond of the VC monomer.

Propagation: The newly formed monomer radical adds to another VC molecule, propagating the polymer chain.

Termination: The growing polymer chains are terminated through combination or disproportionation reactions.

However, conventional radical polymerization of VC at temperatures above 40°C often yields colored and partially soluble or crosslinked polymers.[4][6] This is attributed to chain transfer reactions with the polymer backbone.[4] To achieve better control over the polymerization and obtain soluble, well-defined polymers, living radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been successfully employed.[6] A redox-initiated, room-temperature micro-emulsion RAFT process can produce fully soluble PVCa with a low polydispersity index (PDI) of around 1.2.[6]

Caption: Generalized workflow for free-radical polymerization of this compound.

Anionic (Reductive) Polymerization

In the context of lithium-ion batteries, VC undergoes reductive polymerization at the anode surface to form the SEI.[3] This process is initiated by electron transfer from the lithium metal or graphite anode to the VC molecule, forming a this compound radical anion (VC•−).[3][5]

Recent studies using picosecond pulsed radiolysis and theoretical calculations have elucidated the subsequent steps.[3] Once formed, the VC•− is a transient species that can undergo several rapid reactions:

-

Ring-Opening: The radical anion can undergo ring-opening in a few nanoseconds.[3] Density Functional Embedding Theory (DFET) calculations suggest that thermodynamically accessible ring-opening reactions have energy barriers in the range of 0.29–0.34 eV.[5][9] Cleavage at the vinylic C–O bond is considered the more likely pathway.[5]

-

Dimerization/Oligomerization: The VC•− can react with neutral VC molecules to form dimers and oligomers.[3] This process initiates the growth of polymer chains.[3][9]

These initial reactions lead to the formation of a complex polymer structure that constitutes the SEI, which may include poly(VC) units as well as other functional groups resulting from side reactions, potentially involving trace amounts of water.[3] This reductive polymerization is the key mechanism by which VC passivates the electrode surface.[2]

Caption: Reductive polymerization pathway of this compound on an anode surface.

Ring-Opening Polymerization (ROP)

While polymerization through the vinyl double bond is dominant, ring-opening reactions of the carbonate moiety can also occur.[10] These reactions are typically driven by nucleophilic attack or hydrolysis, especially in the presence of bases like hydroxides.[10][11] This can lead to the formation of polycarbonates or poly(vinylene glycol) structures.[10] In the context of battery electrolytes, VC has been shown to react rapidly with water impurities, which can lead to ring-opening and the evolution of CO2.[10][11] While not the primary route for forming the high-molecular-weight polymers typically desired, this reactivity is important in understanding the side reactions and degradation pathways of VC.

Polymerization Kinetics

Quantitative data on the polymerization kinetics of this compound provides insight into reaction rates and copolymerization behavior.

Homopolymerization Kinetics

Kinetic studies on the bulk polymerization of VC initiated by 60Co γ-rays have provided key parameters for its homopolymerization.

| Parameter | Value | Conditions |

| Overall Activation Energy | 5.0 kcal/mole | Bulk polymerization, 30°-110°C, 1 x 105 rad/hr dose rate[7] |

| Maximum Reaction Rate | 1 x 10-3 mole/l-sec | Bulk polymerization, 30°-110°C, 1 x 105 rad/hr dose rate[7] |

Chain Transfer and Copolymerization

Chain transfer reactions can significantly impact the molecular weight of the resulting polymer, especially in solution polymerization. For copolymerization, reactivity ratios indicate the preference of a growing polymer chain to add a monomer of the same species or the comonomer.

| Parameter | Value | Conditions |

| Chain Transfer Constant (Cs) | 0.0228 | Solvent: N,N-dimethylformamide (DMF), 60°C[4] |

| Reactivity Ratios (rVCA) | 0.42 | Comonomer: Chlorotrifluoroethylene (CTFE)[7] |

| Reactivity Ratios (rCTFE) | 0.48 | Comonomer: this compound (VCA)[7] |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis of poly(this compound).

Monomer Purification

The purity of this compound is critical, as impurities can inhibit polymerization.[7]

-

Starting Material: Industrially produced VC is often a yellow to brown liquid.[1]

-

Purification Steps: To reduce by-products, the monomer can be stirred with sodium borohydride or urea at elevated temperatures.[1] However, VC is thermally labile and decomposes above 80°C.[1] Therefore, gentle purification processes are required to obtain high-purity, solid VC with a melting point of 20-22°C.[1]

-

Inhibitors: To prevent spontaneous polymerization during storage, inhibitors like butylhydroxytoluene (BHT) are often added.[1]

Radical Polymerization Protocol (Example: Solution Polymerization)

-

Reaction Setup: A reaction vessel is charged with purified this compound and a suitable solvent (e.g., acetone, DMF). Poly(this compound) is readily soluble in acetone and dimethylformamide.[1]

-

Initiator Addition: A radical initiator, such as AIBN or benzoyl peroxide, is added to the solution.[1]

-

Reaction Conditions: The mixture is heated to a temperature typically ranging from 40°C to 170°C under an inert atmosphere (e.g., nitrogen or argon).[8] For example, copolymerization with N-vinyl-2-pyrrolidone has been performed in acetone at 50°C for 72 hours with AIBN.

-

Polymer Isolation: After the reaction period, the polymer is isolated by precipitation in a non-solvent (e.g., methanol), followed by filtration and drying under vacuum.

Redox-Initiated RAFT Polymerization in Microemulsion

-

Emulsion Preparation: A microemulsion is prepared, typically containing the VC monomer, a surfactant, a co-surfactant, water, and a RAFT agent.

-

Initiation: A redox initiator system (e.g., a combination of an oxidizing and a reducing agent) is added at room temperature to initiate the polymerization.[6]

-

Polymerization: The reaction proceeds under stirring. The living nature of the polymerization allows for the synthesis of block copolymers by sequential monomer addition.[6]

-

Characterization: The resulting polymer's molecular weight and polydispersity are determined using Gel Permeation Chromatography (GPC).[6]

Caption: A typical experimental workflow for RAFT polymerization of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. Radiation Chemistry Reveals the Reaction Mechanisms Involved in the Reduction of this compound in the Solid Electrolyte Interphase of Lithium‐Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound reactivity at lithium metal surface: first-principles insights into the early steps of SEI formation - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of soluble poly(this compound) by redox-initiated RAFT process in microemulsion and its aminolysis yielding snow-white polymethylol - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. US4098771A - Process for the preparation of polymers of this compound - Google Patents [patents.google.com]

- 9. This compound reactivity at lithium metal surface: first-principles insights into the early steps of SEI formation - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D2TA08772C [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. 244th ECS Meeting (October 8-12, 2023) [ecs.confex.com]

Theoretical Insights into the Reduction Potential of Vinylene Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the theoretical studies surrounding the reduction potential of vinylene carbonate (VC), a crucial electrolyte additive in lithium-ion batteries. Understanding the fundamental electrochemical behavior of VC is paramount for the rational design of more stable and efficient energy storage systems. This document summarizes key quantitative data from computational studies, outlines the theoretical methodologies employed, and visualizes the proposed reduction mechanisms.

Quantitative Analysis of this compound Reduction

Theoretical studies, primarily employing Density Functional Theory (DFT), have provided significant insights into the electrochemical reduction of this compound. The data presented below summarizes the key calculated parameters, offering a comparative perspective with ethylene carbonate (EC), a common electrolyte solvent.

| Parameter | This compound (VC) | Ethylene Carbonate (EC) | Computational Method | Source |

| Reduction Potential (vs. Au electrode, physical scale) | -2.67 eV | -3.19 eV | B3PW91/6-311++G(d,p) | [1] |

| Experimental Reduction Potential (vs. Au electrode) | -2.96 eV | -2.94 eV | Cyclic Voltammetry | [2] |

| Adiabatic Electron Affinity (gas phase) | - | -7.6 kcal/mol | B3PW91/6-311++G(d,p) | [3] |

| Energy Barrier for Ring Opening of Anion | Higher than EC | 9.0 kcal/mol | B3PW91/6-311++G(d,p) | [1][3] |

| Stability of Li+(Solvent) Reduction Intermediate | More stable ion-pair | Less stable ion-pair | B3PW91/6-311++G(d,p) | [1][4] |

Theoretical and Experimental Methodologies

The theoretical investigation of this compound's reduction potential predominantly relies on quantum chemical calculations. These computational experiments provide a molecular-level understanding of the reduction process.

Computational Protocol: Density Functional Theory (DFT) Calculations